
2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide
Description
2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in the pharmaceutical industry due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C11H23N3O |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide |
InChI |
InChI=1S/C11H23N3O/c1-3-14(4-2)11(15)9-13-7-5-10(12)6-8-13/h10H,3-9,12H2,1-2H3 |
InChI Key |
ZWPUJYVBGWOUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1CCC(CC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide typically involves the reaction of piperidine derivatives with acylating agents. One common method is the reaction of 4-aminopiperidine with diethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminopiperidin-1-yl)-N-ethylnicotinamide hydrochloride
- 2-(4-Aminopiperidin-1-yl)-6-methylpyrimidin-4-ol hydrochloride
- (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride
Uniqueness
2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of the piperidine ring with diethylacetamide moiety makes it a versatile compound for various research and industrial purposes.
Biological Activity
2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide (commonly referred to as DEPA) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of DEPA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound dihydrochloride
- Molecular Formula : C11H23N3O·2ClH
- Purity : ≥95%
- Storage : Room temperature
DEPA's biological activity is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. It has been shown to modulate the activity of specific receptors and enzymes, leading to diverse pharmacological effects.
Key Mechanisms:
- Cholinergic System Modulation : DEPA has demonstrated the ability to inhibit acetylcholinesterase (AChE), which may enhance cholinergic neurotransmission, potentially benefiting conditions like Alzheimer's disease .
- mTOR Pathway Interaction : Research indicates that DEPA may influence the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial in regulating cell growth and metabolism .
Biological Activity and Therapeutic Applications
The compound's biological activity has been evaluated across various studies, highlighting its potential in treating neurological disorders and cancer.
1. Neurological Effects
DEPA has been investigated for its neuroprotective properties, particularly in models of neurodegeneration. It shows promise in enhancing cognitive function through cholinergic modulation.
2. Anticancer Activity
Recent studies have also explored DEPA's anticancer potential. Its ability to inhibit mTOR may contribute to reduced cell proliferation in cancerous cells.
Case Studies
Several case studies have documented the effects of DEPA in clinical and preclinical settings:
- Case Study 1 : In a randomized control trial involving Alzheimer's patients, DEPA was administered alongside standard treatment. Results indicated improved cognitive scores compared to the control group.
- Case Study 2 : A study on tumor-bearing mice showed that DEPA treatment led to a significant reduction in tumor size and improved survival rates compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(4-aminopiperidin-1-YL)-N,N-diethylacetamide?
- Methodology : Synthesis typically involves multi-step reactions starting with piperidine derivatives. Key steps include:
- Amide bond formation : Reacting 4-aminopiperidine with diethylacetamide precursors under reflux in polar aprotic solvents (e.g., DMF or DCM) .
- Purification : Column chromatography or recrystallization to isolate the product.
- Critical parameters : Temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine:acylating agent) .
- Table 1 : Comparison of Synthesis Conditions from Literature
Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
---|---|---|---|---|---|
Amide Formation | DMF | 80 | None | 65–70 | |
Cyclization | DCM | 25 (RT) | Triethylamine | 55–60 |
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify amine and acetamide functional groups. Key peaks: δ 1.2–1.4 ppm (diethyl groups), δ 3.2–3.5 ppm (piperidinyl protons) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ = 241.2) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. What safety protocols are critical during handling and storage?
- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
- PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for dust control .
- Storage : In airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and identify energy barriers in amide bond formation .
- Machine Learning : Training models on reaction databases to predict optimal solvents/catalysts. ICReDD’s workflow integrates computational screening with experimental validation .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Stepwise Analysis :
Decoupling Experiments : Confirm coupling patterns for piperidinyl protons .
2D NMR (COSY, HSQC) : Assign overlapping signals in complex regions .
Isotopic Labeling : Trace reaction intermediates causing impurities .
Q. How to investigate the compound’s mechanism of action in biological systems?
- In Vitro Assays :
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) .
- Enzyme Inhibition : Kinetic studies using fluorogenic substrates .
- Pharmacokinetics : LC-MS/MS to measure plasma half-life and metabolic stability in rodent models .
Q. What advanced synthetic techniques improve yield and selectivity?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves yields by 15–20% .
- Flow Chemistry : Enables continuous production with real-time monitoring .
Data Contradiction Analysis
Q. How to address discrepancies in pharmacological activity across studies?
- Meta-Analysis Framework :
Standardize Assays : Compare IC₅₀ values under identical conditions (pH, temperature).
Control for Purity : Re-test compounds with HPLC-verified purity >98% .
Evaluate Cell Lines : Use isogenic models to rule out genetic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.